3,4-difluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide
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Overview
Description
3,4-difluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of difluoro substitutions on the benzene ring, a thiophene moiety, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thiophene moiety: This can be achieved through a series of reactions involving thiophene and appropriate reagents to introduce the desired substituents.
Introduction of the difluoro groups: The difluoro groups can be introduced via electrophilic aromatic substitution reactions using fluorinating agents.
Formation of the benzamide core: This involves the coupling of the difluoro-substituted benzene ring with the thiophene moiety through amide bond formation, typically using carbodiimide coupling reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and oxone.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-difluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3,4-difluorobenzamide: Lacks the thiophene and carbamoyl groups.
N-(4-carbamoylmethylphenyl)benzamide: Lacks the difluoro and thiophene groups.
Thiophen-2-ylmethylbenzamide: Lacks the difluoro and carbamoyl groups.
Uniqueness
3,4-difluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is unique due to the combination of difluoro substitutions, a thiophene moiety, and a carbamoyl group, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3,4-difluoro-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O2S/c21-17-8-5-14(11-18(17)22)20(26)24-15-6-3-13(4-7-15)10-19(25)23-12-16-2-1-9-27-16/h1-9,11H,10,12H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWMPJLYZUQCNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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